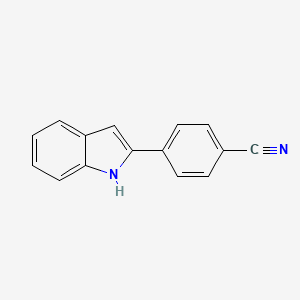

4-(1H-indol-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDKAAOXMHCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Approaches to the 4-(1H-indol-2-yl)benzonitrile Core Structure

The creation of the this compound framework can be achieved through a variety of established synthetic strategies. These methods range from traditional multi-step organic reactions to more modern and efficient transition metal-catalyzed processes.

Classical Organic Synthesis Routes

Classical methods for indole (B1671886) synthesis, while sometimes lengthy, have laid the groundwork for the construction of complex indole derivatives. The Fischer indole synthesis is a prominent example, which can be adapted for the synthesis of 2-arylindoles. orientjchem.org This method typically involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. For the specific synthesis of this compound, a potential classical route could involve the Fischer indolization of a suitably substituted hydrazone. orientjchem.org

Another classical approach is the Pschorr–Hoppe indole synthesis, which utilizes the reductive annulation of 2-nitrobenzonitrile (B147312) intermediates. rsc.org This process involves the ortho-reduction of a nitro group, which then undergoes cyclization with a nitrile group, followed by the elimination of ammonia (B1221849) to form the indole ring. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Aryl-Indole Linkages

The advent of transition metal catalysis has revolutionized the synthesis of biaryl compounds, including the aryl-indole linkage present in this compound. These methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to many classical routes. nih.gov

A highly effective and widely studied method for the synthesis of 2-arylindoles is the palladium-catalyzed deoxygenation of 2-nitrostilbenes. rsc.orggalchimia.comacs.org This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in the presence of a ligand and a reducing agent, most notably carbon monoxide (CO). rsc.orggalchimia.com The reaction proceeds via a reductive N-heteroannulation of the 2-nitrostyrene derivative. acs.org

The mechanism is thought to involve the reduction of the nitro group, followed by cyclization to form the indole ring. rsc.orgresearchgate.net This transformation can be carried out under relatively mild conditions and has been shown to be compatible with a variety of functional groups. rsc.orgacs.org The use of carbon monoxide as the terminal reductant is advantageous as it produces carbon dioxide as the only stoichiometric byproduct. rsc.orgresearchgate.net

Table 1: Key Parameters in Palladium-Catalyzed Deoxygenation of 2-Nitrostilbenes

| Parameter | Description | Typical Conditions |

| Catalyst | The transition metal complex that facilitates the reaction. | 1-6 mol% Pd(OAc)2 rsc.orgacs.org |

| Ligand | A molecule that binds to the metal center, influencing its reactivity and stability. | Triphenylphosphine rsc.orgacs.org |

| Reductant | A substance that donates electrons in a redox reaction. | Carbon monoxide (CO) rsc.orggalchimia.com |

| Solvent | The medium in which the reaction is carried out. | Acetonitrile (MeCN), Dimethylformamide (DMF) rsc.orgresearchgate.net |

| Temperature | The thermal energy required for the reaction to proceed. | 70-140 °C rsc.orgacs.org |

| Pressure | The force exerted by the gaseous reductant. | 4-20 bar CO pressure rsc.orgacs.org |

Beyond the deoxygenation of nitrostilbenes, other cross-coupling strategies are instrumental in forming the aryl-indole bond. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for creating carbon-carbon bonds. In the context of this compound synthesis, this could involve coupling an indole-2-boronic acid derivative with 4-halobenzonitrile or vice versa.

Similarly, the Heck coupling, which pairs an unsaturated halide with an alkene, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, represent other potential palladium-catalyzed routes to access precursors for this compound.

Advanced and Novel Synthetic Methodologies

The field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and scalable processes.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. galchimia.comresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like carbon monoxide, and the potential for automation and scalability. galchimia.comresearchgate.net

The palladium-catalyzed deoxygenation of 2-nitrostilbenes to form indoles has been successfully adapted to a continuous flow environment. rsc.orggalchimia.comresearchgate.net In a typical setup, a solution of the 2-nitrostilbene (B8481306) substrate, palladium catalyst, and ligand is mixed with pressurized carbon monoxide in a heated microreactor or coiled tube reactor. galchimia.comresearchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and shorter reaction times compared to batch conditions. rsc.orgresearchgate.net For instance, various 2-aryl-substituted indoles have been synthesized in good to excellent yields within 15 to 30 minutes at 140 °C. rsc.orgresearchgate.net

A notable advantage of this flow process is the deposition of the catalytically inactive palladium(0) species within the reactor, which allows for efficient catalyst recovery. rsc.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Indoles

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Typically several hours (e.g., 15 h) rsc.org | Significantly shorter (e.g., 15-30 min) rsc.orgresearchgate.net |

| Heat & Mass Transfer | Limited by vessel size | Highly efficient due to high surface-area-to-volume ratio galchimia.com |

| Safety | Handling of hazardous gases like CO can be challenging | Improved safety due to small reactor volumes and better control galchimia.com |

| Scalability | Can be difficult to scale up consistently | More straightforward to scale by running the system for longer |

| Catalyst Recovery | Often requires additional separation steps | Can be facilitated by in-situ deposition of the catalyst rsc.orgresearchgate.net |

One-Pot Electrochemical Synthetic Routes

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, often allowing for the construction of complex molecules under mild, one-pot conditions while avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.net While a specific one-pot electrochemical synthesis for this compound is not extensively detailed in the literature, the synthesis of various indole derivatives through electrochemical means highlights the potential of this strategy.

One-pot electrochemical approaches to indole synthesis often involve an intramolecular cyclization triggered by an electrochemical event. For instance, a metal-free electrochemical method for intramolecular C(sp2)-H amination utilizes iodine as a mediator for the switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org This process can be tuned to yield either the indoline or the fully aromatized indole by the choice of additives. organic-chemistry.orgnih.gov The reaction proceeds through the oxidation of iodide to iodine, which then facilitates the cyclization. organic-chemistry.org

Another innovative one-pot electrochemical method involves the synthesis of fused indole derivatives from catechols and α-oxoheterocyclic ketene (B1206846) N,O-acetals in an aqueous medium. acs.orgnih.gov This approach is noted for being environmentally benign and proceeding under mild conditions without the need for protecting groups on the active hydroxyls. acs.orgnih.gov The general principle of these reactions involves an initial electrochemical step (E) followed by one or more chemical steps (C) in an ECEC-type mechanism. acs.org

The table below summarizes key features of representative electrochemical methods for indole synthesis, which could be adapted for the synthesis of this compound.

| Method Type | Precursors | Key Features | Ref |

| C-H Amination | 2-Vinyl Anilines | Metal-free, Iodine-mediated, Switchable between indoles and indolines | organic-chemistry.orgnih.gov |

| Annulation | Catechols, Ketene N,O-acetals | Aqueous medium, Environmentally benign, No protecting groups required | acs.orgnih.gov |

| Cyclization | ortho-Alkynylanilines | Galvanostatic control, Cyanomethyl anion as catalyst | chim.it |

| Divergent Synthesis | 2-Styrylanilines | Tunable C-3 substitution, pKa regulation of N-protecting groups | nih.gov |

Indole Ring Formation via Aryl Triazole Ring-Opening and Subsequent Cyclization

A novel, metal-free, two-step synthetic pathway has been developed for producing indole derivatives from compounds containing an aryl triazole fragment. acs.orgchim.it This method relies on a sequence of Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and subsequent amine nucleophile addition to open the triazole ring, forming N-aryl ethene-1,1-diamine (B14131556) intermediates. acs.orgchim.it In the second step, these intermediates are cyclized into the target 1H-indoles in the presence of iodine. acs.orgchim.it

This methodology is particularly notable as it allows for the synthesis of indoles with N-substituents at the C2 position. acs.orgchim.it The choice of the N-nucleophile during the process can selectively lead to either 1H-indoles or 1-aryl-1H-indoles. acs.orgchim.it For the reaction to be successful, the presence of at least one strong electron-withdrawing group on the triazole ring is generally required. acs.org This approach has been successfully applied to the synthesis of complex molecules like purine-indole-carbazole conjugates. acs.orgchim.it

A catalyst-free method for synthesizing indole-substituted 1,2,4-triazoles has also been reported, which involves the ring opening of arylidene thiazolone with aryl/alkyl-hydrazine, followed by cyclization. nih.gov This one-pot synthesis expands the structural diversity of indole-triazole hybrids. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of indole-containing compounds to minimize environmental impact. Key strategies include the use of recyclable catalysts, solvent-free reaction conditions, and the reduction of hazardous waste. nih.govrsc.orgrsc.org

One prominent example is the use of a recyclable and biodegradable glycerol-based carbon sulfonic acid catalyst for the synthesis of indolemethane compounds. nih.govrsc.org This method proceeds under solvent-free conditions at room temperature with short reaction times and excellent yields. nih.govrsc.org The catalyst can be recovered by simple filtration and reused for multiple cycles without significant loss of activity. nih.gov

Another green approach involves one-pot multicomponent reactions conducted under ball milling conditions, which is a form of mechanochemistry that reduces or eliminates the need for solvents. rsc.org Furthermore, sustainable synthetic routes are being designed to avoid harmful solvents like DMF and rare metals such as cesium, which are restricted under regulations like EU REACH. researchgate.net For instance, a telescoped synthesis involving four chemical transformations has been developed for an indole-core structure, demonstrating a more sustainable industrial approach. researchgate.net

Electrochemical methods, as discussed in section 2.2.2, are inherently green as they use "traceless" electrons as the redox agent, thereby avoiding the need for stoichiometric oxidants or reductants. researchgate.net

Synthetic Strategies for Structural Modifications and Analogues of this compound

Functionalization at the Indole Moiety

The indole ring of this compound offers several positions for functionalization to generate structural analogues. The nitrogen atom of the indole is a common site for modification. For example, N-(2-cyanoaryl)indoles can undergo MeOTf-induced annulation to form indolo[1,2-a]indol-10-imines. researchgate.net This reaction proceeds smoothly with N-(2-cyanophenyl)-indoles bearing either electron-donating or electron-withdrawing substituents on the indole's phenyl ring. researchgate.net

Functionalization can also be directed to the C4 or C6 positions of the indole ring. The Leimgruber-Batcho reaction provides a classic and effective route for synthesizing indoles with substituents at these positions. acs.org This method has been used to prepare series of 4- or 6-functionalized benzonitrile-indole derivatives. acs.orgresearchgate.net Furthermore, varying the substituents or the substitution pattern on the indole ring is a key strategy in developing diverse bioactive compounds. organic-chemistry.org

Substituent Effects on the Benzonitrile (B105546) Ring (e.g., ortho- and para-nitrile substitution effects)

The position of the nitrile group on the benzonitrile ring has a significant influence on the properties and reactivity of the molecule. A study comparing ortho- and para-nitrile substituted (1H-indol-2-yl)benzonitrile in the synthesis of boehmite composites found that the substituent position affected the resulting nanostructures, surface area, and hydrogen storage capacity. nih.gov

In synthetic transformations, the electronic nature of substituents on the benzonitrile ring can also play a crucial role. For instance, in the MeOTf-induced cyclization of N-(2-cyanoaryl)indoles, benzonitrile units with either electron-donating groups (like methyl) or electron-withdrawing groups (like chlorine and fluorine) readily form the desired products in high yields. researchgate.net The synthesis of 2,3-disubstituted indoles has also been achieved using precursors like 3-bromo-4-(trifluoroacetylamino)benzonitrile, demonstrating that the benzonitrile ring can be pre-functionalized to build more complex indole structures.

The following table shows examples of substituted benzonitrile precursors used in the synthesis of complex indoles.

| Precursor | Reaction Type | Resulting Structure | Ref |

| N-(2-cyanophenyl)-indoles with various substituents | MeOTf-induced annulation | Indolo[1,2-a]indol-10-imines | researchgate.net |

| 3-Bromo-4-(trifluoroacetylamino)benzonitrile | Palladium-catalyzed coupling/cyclization | 2,3-Disubstituted-5-cyano-1H-indole |

Heterocyclic Conjugation and Hybrid Compound Synthesis (e.g., Indole-1,2,4-Triazole Conjugates)

The conjugation of the this compound scaffold with other heterocyclic systems is a widely used strategy to create hybrid compounds with potentially enhanced biological activities. The 1,2,4-triazole (B32235) ring, known for its broad spectrum of biological activities, is a common partner for conjugation with indoles. organic-chemistry.org

A general synthetic route to produce indole-1,2,4-triazole conjugates involves the reaction of an appropriate thiosemicarbazide (B42300) derivative with aqueous NaOH, followed by neutralization to yield 5-(1H-indol-2-yl)-4-substituted-1,2,4-triazole-3-thiols. organic-chemistry.org These intermediates can be further functionalized, for example, by reacting them with substituted benzyl (B1604629) chlorides to produce compounds like 4-((5-(1H-indol-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)benzonitrile. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Techniques for Molecular Characterization

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of 4-(1H-indol-2-yl)benzonitrile is characterized by several key absorption bands that confirm its structure.

The most prominent features include a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically observed in the 2220-2240 cm⁻¹ range. mdpi.comrsc.org The indole (B1671886) N-H group gives rise to a distinct stretching vibration around 3400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. Additionally, absorptions corresponding to the stretching of C=C bonds within the aromatic rings are found in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |

| C≡N Stretch | Nitrile | 2220-2240 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1600-1450 | Medium-Strong |

| C-H In-Plane Bend | Ar-H | 1300-1000 | Medium |

Raman spectroscopy provides information complementary to FT-IR, as it detects vibrations that result in a change in molecular polarizability. nih.govresearchgate.net For this compound, the nitrile C≡N stretch is expected to produce a very strong and sharp signal in the Raman spectrum, typically around 2244 cm⁻¹. nii.ac.jp Symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. These include the ring "breathing" modes of both the indole and benzene (B151609) moieties.

Table 2: Expected Major Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium |

| C≡N Stretch | Nitrile | ~2244 | Very Strong |

| Aromatic Ring Breathing | Indole & Benzene Rings | 1610-1580, ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Topology

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution by mapping the carbon and hydrogen framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the indole and benzonitrile (B105546) protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzonitrile ring form an AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.5-8.0 ppm). The protons of the indole ring (H3, H4, H5, H6, H7) will also resonate in the aromatic region (δ 6.5-7.8 ppm), with characteristic multiplicities and coupling constants.

¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule. The nitrile carbon is a key indicator, appearing around δ 118-120 ppm. The quaternary carbon of the benzonitrile ring attached to the nitrile group is found further downfield. chemicalbook.com The remaining aromatic carbons of both rings will appear in the typical range of δ 110-140 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| N-H | Broad Singlet | > 10 |

| H-3 (Indole) | Singlet/Doublet | ~6.8 |

| H-4, H-7 (Indole) | Doublet | ~7.6 |

| H-5, H-6 (Indole) | Triplet/Multiplet | 7.1-7.3 |

| H-2', H-6' (Benzonitrile) | Doublet | ~7.9 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C≡N | ~119 |

| C-1' (Benzonitrile) | ~112 |

| C-2 (Indole) | ~138 |

| Aromatic CH | 110-135 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the indole and benzonitrile rings. omicsonline.organalis.com.my

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the indole ring (H4↔H5, H5↔H6, H6↔H7) and between the ortho- and meta-protons on the benzonitrile ring (H2'/H6'↔H3'/H5'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu It allows for the straightforward assignment of carbon signals for all C-H groups.

Table 5: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H4 ↔ H5, H5 ↔ H6, H6 ↔ H7 | Confirms indole ring connectivity |

| COSY | H2'/H6' ↔ H3'/H5' | Confirms benzonitrile ring connectivity |

| HSQC | H3 ↔ C3, H4 ↔ C4, etc. | Assigns protonated carbons |

| HMBC | H3 ↔ C1', C2 | Confirms connectivity between rings |

| HMBC | H2'/H6' ↔ C2, C4' | Confirms connectivity between rings |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₅H₁₀N₂), the calculated exact mass is 218.0844 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺• or [M+H]⁺) would be observed at m/z 218 or 219, respectively. The fragmentation of indole derivatives can be complex, often involving rearrangements. nih.gov Key fragmentation pathways would likely include the loss of small, stable molecules. A primary fragmentation would be the loss of hydrogen cyanide (HCN) from the nitrile group, resulting in a fragment ion at [M-27]⁺. nih.govrsc.org Fragmentation of the indole ring itself, another source of HCN loss, is also a common pathway for this class of compounds.

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 218 | [C₁₅H₁₀N₂]⁺• | Molecular Ion |

| 191 | [C₁₄H₉N]⁺• | [M - HCN]⁺• |

| 164 | [C₁₃H₈]⁺• | [M - 2HCN]⁺• |

| 116 | [C₈H₆N]⁺ | Indole-related fragment |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of solid-state materials. In the context of this compound, XRD analysis has been instrumental in confirming its crystalline nature within composite materials. A study involving a boehmite-para-(1H-indol-2-yl)benzonitrile nanocomposite utilized XRD to probe its structure. researchgate.net

While a full single-crystal X-ray structure for isolated this compound was not detailed in the available literature, analysis of related indole derivatives provides insight into expected molecular geometry. For instance, studies on other complex indole-containing molecules confirm that bond lengths and angles typically fall within normal ranges, and X-ray analysis allows for the detailed determination of dihedral angles between the various ring systems within the molecule. nih.govmdpi.com Such analyses also reveal intermolecular interactions, like hydrogen bonding, which dictate the supramolecular architecture of the crystal lattice. nih.gov

| Diffraction Angle (2θ) | Assignment | Crystal Plane (Boehmite) |

|---|---|---|

| 14.6° | Boehmite | (020) |

| 21.4° | This compound | - |

| 24.9° | This compound | - |

| 26.4° | This compound | - |

| 29.4° | Boehmite | (120) |

| 31.0° | This compound | - |

| 38.2° | Boehmite | (031) |

| 48.8° | Boehmite | (051) |

Advanced Spectroscopic Probes for Electronic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, providing information on the molecule's conjugation and electronic structure. nih.gov

For this compound, its structure comprises an electron-donating indole moiety connected to an electron-accepting benzonitrile group through a π-conjugated system. This donor-acceptor architecture is expected to give rise to characteristic absorption bands. In studies of a boehmite composite containing para-(1H-indol-2-yl)benzonitrile, UV-Vis spectroscopy was used as a key characterization method. researchgate.net The analysis of related donor-acceptor benzonitrile derivatives, such as 4-(azetidinyl)benzonitrile, shows that the absorption spectra are sensitive to the molecular environment, with factors like solvent polarity and acidity potentially causing shifts in the absorption maxima. ias.ac.in Theoretical calculations on benzonitrile itself indicate that its electronic absorption corresponds to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). sphinxsai.com

Fluorescence spectroscopy probes the photophysical processes that occur after a molecule absorbs light. Molecules with a donor-π-acceptor (D-π-A) structure, such as this compound, are prime candidates for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. ias.ac.in This process involves the movement of electron density from the donor (indole) to the acceptor (benzonitrile) in the excited state, creating a highly polar excited species. nih.gov

A hallmark of ICT is often dual fluorescence, where emission is observed from both a locally excited (LE) state and a red-shifted, solvent-polarity-dependent ICT state. ias.ac.innih.gov The classic example, 4-(dimethylamino)benzonitrile (B74231) (DMABN), has been extensively studied and shows this behavior, which is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state where the donor group twists relative to the acceptor moiety. nih.govresearchgate.net

While direct fluorescence studies on this compound are not prominent in the reviewed literature, its molecular framework strongly suggests the potential for ICT characteristics. The indole ring system is a well-established electron donor, and the benzonitrile unit is a potent electron acceptor. rsc.org Therefore, it is anticipated that in polar solvents, this compound would exhibit fluorescence from an ICT state, characterized by a large Stokes shift and significant solvatochromism (a pronounced shift in emission wavelength with changing solvent polarity).

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons of the same frequency interact with a non-centrosymmetric material and are converted into a single photon with twice the frequency (and half the wavelength). rsc.orgnih.gov Materials exhibiting strong SHG are crucial for applications in laser technology and photonics. A key requirement for a molecule to have a non-zero second-order hyperpolarizability (the molecular basis for SHG) is a lack of inversion symmetry and a significant change in dipole moment between the ground and excited states.

Molecules with a strong donor-π-acceptor (D-π-A) structure, like this compound, are excellent candidates for NLO applications. The inherent asymmetry and the potential for significant intramolecular charge transfer upon excitation can lead to a large second-order NLO response. However, a review of the current scientific literature reveals a lack of specific experimental studies on the SHG or other nonlinear optical properties of this compound. This represents an area ripe for future investigation to explore its potential in NLO materials.

Millimeter-wave and far-infrared spectroscopy are high-resolution techniques used to study the rotational transitions of molecules in the gas phase. These methods provide extremely precise information about molecular geometry, bond lengths, bond angles, and dipole moments for small, volatile compounds.

Currently, there are no available studies in the scientific literature that employ millimeter-wave or far-infrared spectroscopy for the gas-phase analysis of this compound. The relatively low volatility and higher complexity of this molecule make such studies challenging compared to smaller, simpler compounds.

Surface Characterization Techniques for Composite Materials (e.g., SEM, BET for surface area and porosity)

When this compound is incorporated into composite materials, characterizing the surface morphology and texture is critical to understanding the material's performance, for instance, in applications like gas storage. researchgate.net Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis are powerful techniques for this purpose.

In the investigation of a boehmite-para-(1H-indol-2-yl)benzonitrile composite, SEM imaging revealed that the material formed a distinct nanostructure. The images showed the composite consisted of nanosheets, indicating that the presence of the indolebenzonitrile molecule influenced the morphology of the boehmite. researchgate.net

To quantify the surface properties, BET analysis was performed. This technique measures the physical adsorption of gas molecules onto the material's surface to determine key parameters like specific surface area and porosity. The results provided quantitative data on the composite's textural properties, which are essential for evaluating its suitability for applications where high surface area is beneficial. researchgate.net

| Composite Material | Observed Nanostructure (via SEM) |

|---|---|

| Boehmite-para-(1H-indol-2-yl)benzonitrile | Nanosheets |

| Boehmite-ortho-(1H-indol-2-yl)benzonitrile | Nanoballs |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the chemical reactivity of molecules like 4-(1H-indol-2-yl)benzonitrile.

DFT has become a standard method for the computational study of organic molecules, offering a good balance between accuracy and computational cost. For 2-aryl-indole derivatives, DFT methods like B3LYP are commonly used to optimize molecular structures and calculate various electronic and spectroscopic properties. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

A critical aspect of the geometry is the dihedral angle between the indole (B1671886) and benzonitrile (B105546) rings. Conformational analysis, often performed by scanning the potential energy surface as this dihedral angle is rotated, helps identify the lowest-energy conformer. Studies on similar bi-aryl systems indicate that the planar or near-planar conformation is often the most stable due to the benefits of extended π-conjugation, though steric hindrance can cause deviations from planarity. academie-sciences.fr For an indole-substituted phthalonitrile (B49051) derivative, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine the most stable structure and the rotational barrier between conformers. academie-sciences.fr The optimized geometric parameters for a molecule like this compound would be expected to show bond lengths and angles typical for sp²-hybridized carbon and nitrogen atoms within aromatic systems.

Table 1: Representative Calculated Geometrical Parameters for this compound This table presents theoretical data for a representative structure, as specific experimental crystal structure data for this exact compound is not widely published. Values are based on DFT calculations for analogous structures. academie-sciences.frmdpi.com

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Lengths | C-C (Indole-Benzene) | ~1.46 |

| C≡N (Nitrile) | ~1.16 | |

| C-N (Indole) | ~1.37 | |

| N-H (Indole) | ~1.01 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angles | Indole-C-C (Benzene) | ~121 |

| C-C≡N (Benzonitrile) | ~179 | |

| Dihedral Angle | Indole Plane - Benzene (B151609) Plane | ~8 - 25 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.comlupinepublishers.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring, reflecting its nucleophilic character. The LUMO is likely concentrated on the benzonitrile moiety, particularly the nitrile group, which is an electron-accepting region. arxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. academie-sciences.frlupinepublishers.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. lupinepublishers.com This intramolecular charge transfer (ICT) from the donor (indole) to the acceptor (benzonitrile) is responsible for the molecule's characteristic electronic properties. academie-sciences.fr

Table 2: Representative Frontier Molecular Orbital Energies for this compound Values are typical for indole-benzonitrile systems as calculated by DFT methods. academie-sciences.frlupinepublishers.com

| Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.8 to -2.2 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 |

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.comic.ac.uk The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. lupinepublishers.comarxiv.org

For this compound, the MESP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the π-system of the indole ring. These areas are the most likely sites for electrophilic attack. ic.ac.uk Conversely, a region of high positive potential (blue) would be expected around the hydrogen atom of the indole N-H group, making it a potential hydrogen bond donor site. arxiv.org

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.govnih.gov These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and deficiencies in the computational method, leading to better agreement with experimental data. nih.gov

For this compound, key vibrational modes include the N-H stretching vibration of the indole ring, the C≡N stretching of the nitrile group, aromatic C-H stretching, and various ring stretching and bending modes for both the indole and benzene rings. nih.govresearchgate.net The C≡N stretch is a particularly strong and sharp band in the IR spectrum, making it an excellent spectroscopic marker. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on DFT calculations for benzonitrile and indole derivatives and are given in wavenumbers (cm⁻¹). nih.govnih.govkangwon.ac.kr

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Indole | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | Indole, Benzene | 3000 - 3100 | Medium-Weak |

| C≡N Stretch | Benzonitrile | 2220 - 2240 | Strong |

| C=C Ring Stretch | Indole, Benzene | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Indole | 1200 - 1350 | Medium |

| Out-of-Plane C-H Bend | Indole, Benzene | 700 - 900 | Strong |

While the harmonic approximation is useful, real molecular vibrations are anharmonic. Anharmonic calculations, often performed using Vibrational Second-Order Perturbation Theory (VPT2), provide more accurate vibrational energy levels and can account for phenomena like overtones, combination bands, and Fermi resonances. researchgate.netsns.it

Furthermore, in a rotating molecule, vibrations and rotations are not entirely independent. Coriolis coupling describes the interaction between these two types of motion, which can significantly affect the appearance of high-resolution rovibrational spectra. researchgate.netcaltech.eduDarling-Dennison resonance is a specific type of anharmonic interaction that occurs between overtone levels of two fundamental vibrations that have similar frequencies. researchgate.net These effects are crucial for a detailed understanding of the molecule's vibrational dynamics.

These higher-order calculations are computationally intensive and are more commonly applied to smaller molecules. caltech.edu While the theoretical framework exists, specific anharmonic constants and coupling analyses for a molecule of the size and complexity of this compound are not commonly found in published literature, but they represent an area for advanced computational investigation. researchgate.netsns.it

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to predict the electronic absorption and emission spectra of molecules. acs.orgmdpi.comrsc.org For a molecule like this compound, which possesses both electron-donating (indole) and electron-accepting (benzonitrile) groups, TD-DFT can provide crucial insights into its photophysical behavior, including the nature of its excited states and the potential for intramolecular charge transfer (ICT). researchgate.netacs.org

Studies on structurally similar donor-acceptor molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have shown that photoexcitation can lead to an ICT state, where an electron is transferred from the donor to the acceptor moiety. researchgate.netresearchgate.net This process is often accompanied by a significant change in the dipole moment and can result in dual fluorescence, with one emission band from the locally excited (LE) state and another, red-shifted band from the ICT state. researchgate.net

For this compound, TD-DFT calculations would likely predict a lowest-energy electronic transition with significant HOMO-to-LUMO character, corresponding to the excitation from the electron-rich indole ring to the electron-deficient benzonitrile ring. The nature of this transition can be further analyzed by visualizing the molecular orbitals involved.

Table 1: Predicted Excited State Properties of a Donor-Acceptor Molecule (Analogous to this compound) from TD-DFT Calculations

| Parameter | Value | Description |

| Excitation Energy (eV) | ~3.5 - 4.0 | Energy required to promote an electron to the first excited state. |

| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition. |

| Major Contribution | HOMO -> LUMO | Indicates a charge transfer character from the indole to the benzonitrile moiety. |

| Excited State Dipole Moment (Debye) | Significantly larger than ground state | Suggests a substantial charge separation in the excited state. |

Note: The values in this table are representative and based on TD-DFT studies of similar donor-acceptor molecules. Specific values for this compound would require dedicated calculations.

The solvent environment can also play a crucial role in the photophysical properties. TD-DFT calculations incorporating a polarizable continuum model (PCM) can simulate the effect of different solvents on the excited states. researchgate.net For a molecule with significant ICT character, a red-shift in the emission spectrum is expected with increasing solvent polarity, as the more polar solvent stabilizes the highly polar ICT state. researchgate.net

Molecular Modeling and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. acs.orgrsc.org For this compound, MD simulations can provide valuable information about its conformational flexibility, which is crucial for its interaction with biological targets and its photophysical properties.

The key flexible bond in this compound is the single bond connecting the indole and benzonitrile rings. MD simulations can explore the potential energy surface associated with the rotation around this bond, revealing the most stable conformations and the energy barriers between them. This conformational freedom can influence the extent of electronic coupling between the donor and acceptor moieties.

Furthermore, MD simulations in explicit solvent (e.g., water) can shed light on the solvation effects on the molecule's conformation and dynamics. lambris.comjmchemsci.com The arrangement of solvent molecules around the solute can stabilize certain conformations and influence the accessibility of different parts of the molecule for binding interactions.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the overall stability and conformational drift of the molecule. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of the molecule, such as the linkage between the two rings. |

| Dihedral Angle Distribution | Shows the probability distribution of the torsion angle between the indole and benzonitrile rings. | Identifies the preferred conformations (e.g., planar vs. twisted). |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Provides insights into the solvation shell structure. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. rsc.orgacs.org Given the prevalence of indole and benzonitrile motifs in bioactive molecules, this compound is a promising candidate for drug discovery research. nih.govnih.gov Molecular docking can be employed to screen this compound against various protein targets to identify potential biological activities. researchgate.netjmchemsci.comnih.gov

For instance, indole-based compounds have been investigated as inhibitors of various enzymes, including kinases, proteases, and tubulin. nih.gov The docking of this compound into the active site of such proteins could reveal potential binding modes and key interactions. These interactions often include hydrogen bonds with the indole N-H group, and π-π stacking interactions involving the aromatic rings. nih.gov

Table 3: Representative Molecular Docking Results for an Indole-Benzonitrile Derivative with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tubulin | -8.5 | Cys241, Leu255, Ala316 | Hydrophobic interactions, van der Waals forces |

| BACE1 | -9.2 | Asp32, Asp228, Gly230 | Hydrogen bonds with catalytic aspartates, hydrophobic interactions |

| HIV-1 Reverse Transcriptase | -10.1 | Lys103, Tyr181, Tyr188 | π-π stacking, hydrophobic interactions |

Note: This table presents hypothetical data based on docking studies of similar compounds. The actual binding affinity and interacting residues for this compound would depend on the specific protein target.

Structure-Property Relationship Predictions and QSAR Modeling (for mechanistic understanding)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netfrontiersin.org For a series of derivatives of this compound, QSAR modeling can provide a mechanistic understanding of how different substituents on the indole or benzonitrile rings affect a particular biological activity.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed activity.

For example, a QSAR model for the anticancer activity of this compound derivatives might reveal that electron-withdrawing groups on the benzonitrile ring and bulky substituents on the indole nitrogen enhance the activity. This information can then be used to design more potent compounds.

Computational Design and Virtual Screening for Novel Derivatives

The insights gained from molecular docking and QSAR studies can be leveraged for the computational design and virtual screening of novel derivatives of this compound. mdpi.comresearchgate.netnih.govresearchgate.net Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific biological target. jmchemsci.com

Starting with the this compound scaffold, a virtual library of derivatives can be generated by adding various substituents at different positions. These derivatives can then be docked into the active site of a target protein, and their binding affinities can be estimated. The top-ranking compounds can then be synthesized and tested experimentally.

Structure-based drug design can also be used to rationally design novel derivatives. By analyzing the binding mode of this compound in the active site of a protein, modifications can be proposed to improve its binding affinity and selectivity. For example, a substituent could be added to form an additional hydrogen bond with a key residue in the active site.

Structure Activity Relationship Sar Studies: Academic and Mechanistic Insights

Elucidation of Structural Motifs Governing Research Activity

The exploration of the structure-activity relationship (SAR) for 2-arylindoles, the class to which 4-(1H-indol-2-yl)benzonitrile belongs, has revealed key determinants of their biological effects.

A summary of the influence of indole (B1671886) ring substitutions on the activity of related compounds is presented in the table below.

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |

| 5-position | Halogen (Cl, F) | Enhanced CB1 receptor modulation | 1H-indole-2-carboxamides nih.gov |

| Various | Diverse | Significant impact on biological profiles | 2-phenylindoles researchgate.net |

The benzonitrile (B105546) moiety is a key feature of this compound. The nitrile group (-CN) is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's interaction with target proteins. While direct SAR studies on the positional isomers of the benzonitrile group for this specific compound are not extensively documented in the available research, studies on analogous structures provide valuable insights. For example, the inhibitory potency of the aromatase inhibitor letrozole and its major metabolite, 4,4'-methanol-bisbenzonitrile, on various cytochrome P450 enzymes underscores the importance of the benzonitrile-containing structure in enzyme inhibition nih.gov.

The position of the nitrile group on the phenyl ring (ortho, meta, or para) can alter the molecule's geometry and electronic properties, thereby affecting its binding affinity and efficacy. Research on other bicyclic aromatic compounds has demonstrated that positional isomerism can lead to significant differences in biological activity scbt.com.

In the context of indole derivatives, the incorporation of a 1,2,4-triazole (B32235) linker has been shown to be a successful strategy in the development of potent inhibitors of various enzymes. For example, novel indole/1,2,4-triazole hybrids have been synthesized and identified as potent tubulin polymerization inhibitors mdpi.com. Structure-activity relationship studies of these hybrids revealed that the nature of the substituents on the triazole ring and their positioning are critical for their anticancer activity drugbank.com. The triazole linker can orient the indole and phenyl moieties in a manner that optimizes their interaction with the target protein. Furthermore, the triazole ring itself can participate in crucial binding interactions.

| Linker/Bridging Group | Impact on Activity | Example Compound Class |

| 1,2,4-Triazole | Potent inhibition of tubulin polymerization | Indole/1,2,4-triazole hybrids mdpi.com |

| 1,2,4-Triazole | Critical for anticancer activity | Indole/1,2,4-triazole hybrids drugbank.com |

Mechanistic Investigations at the Molecular and Cellular Level (in vitro research)

Understanding the mechanism of action of this compound at the molecular and cellular level is essential to elucidating its biological effects. In vitro studies on related compounds have provided insights into potential enzyme inhibition and receptor modulation activities.

Cytochrome P450 enzymes, such as aromatase (CYP19) and 17α-hydroxylase/17,20-lyase (CYP17), are important targets in various therapeutic areas. The structural features of this compound, particularly the 2-arylindole core, are found in known inhibitors of these enzymes.

CYP19 (Aromatase) Inhibition: Aromatase is a key enzyme in estrogen biosynthesis. A variety of compounds, including natural and synthetic flavonoids, have been shown to inhibit CYP19 activity nih.gov. While direct inhibition studies on this compound are limited, the structural similarity to other known inhibitors suggests it could be a candidate for investigation. For instance, letrozole, a potent aromatase inhibitor, contains a triazole and two benzonitrile-like moieties, highlighting the potential role of such nitrogen-containing heterocycles and cyano-aromatic groups in CYP19 inhibition.

CYP17 Inhibition: CYP17 is a crucial enzyme in the biosynthesis of androgens. Non-steroidal inhibitors of CYP17 are of significant interest in prostate cancer research nih.gov. The 2-arylindole scaffold is a feature of some compounds designed as CYP17 inhibitors. Mechanistic studies on CYP17 inhibition often involve assessing the compound's ability to interfere with the enzyme's hydroxylase and/or lyase activities.

The indole nucleus is a common pharmacophore in ligands that interact with serotonin (5-HT) receptors, given its structural resemblance to the endogenous neurotransmitter serotonin. Consequently, 2-arylindole derivatives are frequently investigated for their potential to modulate various serotonin receptor subtypes.

Research on substituted 3-(4-fluorophenyl)-1H-indoles has led to the identification of potent and selective 5-HT2 receptor antagonists nih.gov. The affinity and selectivity of these compounds were found to be highly dependent on the substitution patterns on both the indole and phenyl rings. For example, a 5-methyl substitution on the indole ring was found to confer the highest 5-HT2 receptor affinity and selectivity. These findings suggest that this compound and its analogs could potentially interact with serotonin receptors, and that their specific receptor binding profiles would be dictated by the precise arrangement of their structural components.

Studies on Interactions with Neurotransmitter Systems (Theoretical Frameworks)

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, including many within the central nervous system. eurekaselect.com The indole nucleus is a key component of the neurotransmitter serotonin (5-hydroxytryptamine), and numerous indole derivatives have been developed as agonists or antagonists for various 5-HT receptor subtypes. eurekaselect.com

The 2-arylindole framework, as seen in this compound, is a common feature in compounds designed to target G-protein coupled receptors (GPCRs), a family that includes many neurotransmitter receptors. eurekaselect.com Theoretical models suggest that the indole's NH group can act as a crucial hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions within receptor binding pockets. nih.gov The specific orientation of the benzonitrile ring relative to the indole core would significantly influence binding selectivity and affinity for different neurotransmitter systems. Computational docking studies on related indole structures often guide the rational design of ligands for specific neurological targets.

Mechanism of Action in in vitro Biological Models (e.g., protein interaction, DNA binding, efflux pump modulation in microbial systems)

The potential mechanisms of action for this compound are multifaceted, reflecting the versatility of the indole and benzonitrile moieties.

Protein Interaction: Indole derivatives are known to function as inhibitors for a diverse range of enzymes and proteins. researchgate.net They can act as peptide mimetics and bind reversibly to enzyme active sites. researchgate.net For instance, certain indole-based molecules have shown inhibitory activity against targets like 5-lipoxygenase-activating protein (FLAP) nih.gov and various protein kinases. mdpi.com The this compound scaffold could potentially be tailored to interact with specific protein targets, with the benzonitrile group often serving as a key polar contact or hydrogen bond acceptor.

DNA Binding: Some heterocyclic compounds containing cyano groups, similar in structure to this compound, have been shown to interact with DNA. nih.gov The planar aromatic system of the 2-phenylindole core could facilitate intercalation between DNA base pairs, while the nitrile group might interact with the DNA grooves. Studies on related zinc complexes containing indole ligands have demonstrated high-affinity DNA binding, suggesting that the indole scaffold is conducive to such interactions. mdpi.comresearchgate.net The primary methods to investigate these interactions in vitro include UV-Vis absorption and fluorescence emission spectroscopy. mdpi.comresearchgate.net

Efflux Pump Modulation in Microbial Systems: In the context of antimicrobial activity, indole derivatives have been identified as potential efflux pump inhibitors (EPIs). nih.gov Efflux pumps are membrane proteins that bacteria use to expel antibiotics, leading to multidrug resistance. nih.gov By inhibiting these pumps, EPIs can restore the efficacy of conventional antibiotics. Compounds such as 2-(2-aminophenyl)indole have been shown to effectively interact with efflux transporters. nih.gov It is plausible that this compound could exhibit similar properties, representing a potential mechanism for overcoming bacterial resistance.

| Potential Mechanism | Target Class/Molecule | Relevant Examples/Observations |

| Protein Interaction | Enzymes (e.g., Kinases, FLAP) | Indole scaffold acts as a versatile framework for enzyme inhibitors. researchgate.netnih.gov |

| DNA Binding | Calf Thymus DNA (ct-DNA) | Planar indole core may allow for intercalation; observed in related heterocyclic systems. nih.govmdpi.com |

| Efflux Pump Modulation | Bacterial Efflux Pumps (e.g., MepA) | Indole derivatives can inhibit pumps, reversing antibiotic resistance. nih.govnih.gov |

Stereochemical Aspects and Enantioselectivity in Biological Interactions

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single structure, not as a pair of enantiomers.

However, stereochemistry becomes a critical consideration when derivatives of this scaffold are synthesized. Chirality could be introduced in several ways:

Substitution: Adding a substituent at the C3 position of the indole ring or on a side chain attached to the indole nitrogen could create a chiral center.

Atropisomerism: If sufficiently bulky substituents were placed at positions ortho to the bond connecting the indole and benzene (B151609) rings, rotation around this C-C single bond could be restricted. This would lead to the existence of stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. academie-sciences.fr This phenomenon of axial chirality is well-documented in N-arylindoles and other biaryl systems. researchgate.netpku.edu.cn

In such chiral derivatives, the enantiomers would likely exhibit different biological activities. It is a well-established principle that stereochemistry plays a pivotal role in the efficacy and safety of drugs, as enantiomers can have different affinities for chiral biological targets like enzymes and receptors, as well as different metabolic fates. nih.govmdpi.com The enantioselective synthesis of specific 2-arylindoline and N-arylindole derivatives has been achieved using chiral catalysts, highlighting the importance of controlling stereochemistry in this class of compounds. pku.edu.cnbohrium.com

Fragment-Based Research and Scaffold Hopping Strategies for Mechanistic Probes

The this compound structure is a valuable tool in modern drug discovery strategies such as fragment-based drug design and scaffold hopping.

Fragment-Based Research: Fragment-Based Drug Design (FBDD) involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These hits then serve as starting points for building more potent, drug-like molecules. The indole nucleus is considered a quintessential "privileged scaffold" and is frequently employed in FBDD due to its proven ability to form the core of numerous biologically active molecules. nih.govijrpr.com The this compound molecule can be deconstructed into its core fragments—the indole or 2-phenylindole scaffold and the benzonitrile moiety. These individual fragments could be screened against targets of interest to probe for binding interactions, providing a foundation for the rational design of novel inhibitors.

Scaffold Hopping Strategies: Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound while retaining its biological activity. uniroma1.itnih.gov This approach is used to improve properties like potency and pharmacokinetics, or to generate novel intellectual property.

The 2-phenylindole core of this compound is an excellent candidate for scaffold hopping. For example, research has shown that hopping from an indole scaffold to an indazole framework can successfully modulate the activity of Bcl-2 family protein inhibitors. rsc.org This demonstrates that related heterocyclic systems can effectively mimic the spatial and electronic properties of the original indole core.

| Original Scaffold | Hopped Scaffold | Biological Target/Activity | Reference |

| 2-Phenyloxazolo[4,5-b]pyridine | 2-Phenylimidazo[1,2-a]pyrimidine | Antikinetoplastid Activity | dundee.ac.uk |

| Indole | Indazole | MCL-1/BCL-2 Inhibition | rsc.org |

By applying this strategy, the 2-phenylindole core of this compound could be replaced with other bioisosteric scaffolds, such as benzofuran, benzothiophene, or azaindole, to explore new chemical space and identify compounds with improved or novel therapeutic profiles.

Exploration of Advanced Derivatives and Analogues

Design Principles for Novel Indole-Benzonitrile Scaffolds with Modified Properties

The design of novel indole-benzonitrile scaffolds is guided by a deep understanding of structure-activity relationships (SAR) and the desire to modulate physicochemical properties for improved pharmacokinetic and pharmacodynamic profiles. The indole (B1671886) nucleus is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets. mdpi.com Key design principles revolve around several strategic modifications:

Substitution Pattern Modification: Altering the substituents on both the indole ring and the benzonitrile (B105546) moiety can significantly impact biological activity. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic environment of the scaffold, influencing its binding affinity to target proteins. The position of substitution is also critical, as it dictates the spatial arrangement of functional groups and their ability to form key interactions within a receptor's binding pocket. mdpi.com

Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating rigid linkers or by forming cyclic structures. The goal is to reduce the entropic penalty upon binding to the target.

Physicochemical Property Optimization: Properties such as lipophilicity, solubility, and metabolic stability are crucial for drug development. Design strategies often focus on introducing polar functional groups to enhance solubility or modifying sites prone to metabolic attack to increase in vivo half-life. The indole scaffold itself is amenable to various chemical modifications to fine-tune these properties. nih.gov

Target-Specific Interactions: A rational design approach often involves computational modeling to predict the binding mode of indole-benzonitrile derivatives with their biological targets. This allows for the strategic placement of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions to maximize binding affinity and selectivity. mdpi.com

Hybrid Compound Development and Conjugates

A prominent strategy in modern drug discovery is the hybridization of two or more pharmacophores to create a single molecule with a multi-target profile or enhanced activity. The indole-benzonitrile scaffold has been successfully conjugated with various heterocyclic moieties, including triazoles, thiazoles, and oxadiazoles, leading to the development of novel compounds with a broad spectrum of biological activities.

| Compound Type | Key Features | Reported Biological Activities |

| Indole-Triazole Hybrids | Combination of indole and 1,2,3-triazole rings. | Anticancer, Antimicrobial |

| Indole-Thiazole Hybrids | Integration of indole and thiazole (B1198619) pharmacophores. | Antiglycation, α-Glucosidase Inhibition, Antimicrobial |

| Indole-Oxadiazole Hybrids | Fusion of indole and 1,3,4-oxadiazole (B1194373) moieties. | Antifungal, Antibacterial, Anticancer |

Indole-Thiazole Conjugates: The thiazole ring is another important heterocycle found in many biologically active compounds. researchgate.net Hybrid molecules incorporating both indole and thiazole motifs have been synthesized and evaluated for their therapeutic potential. For example, novel indole-based thiazole derivatives have been investigated as potential agents for managing diabetes, demonstrating significant antiglycation and α-glucosidase inhibition activities. researchgate.net The development of such hybrids often involves multi-step synthetic routes to combine the two heterocyclic systems. nih.govacs.org

Indole-Oxadiazole Conjugates: The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and is known to participate in hydrogen bonding, which can enhance binding to biological targets. The conjugation of this moiety with an indole scaffold has yielded compounds with promising antifungal, antibacterial, and anticancer activities. researchgate.netdoi.orgthesciencein.orgdoaj.org The design of these hybrids often leverages the principle of active splicing, where two known active pharmacophores are combined to create a new molecule with potentially superior properties. doi.org

Introduction of Spiro and Fused Ring Systems

To explore novel chemical space and introduce greater structural complexity and rigidity, researchers have incorporated spiro and fused ring systems into the indole-benzonitrile framework. These modifications can significantly alter the three-dimensional shape of the molecule, leading to new and improved interactions with biological targets.

Spirocyclic Systems: Spiro compounds contain two rings connected by a single common atom. The introduction of a spirocyclic moiety to the indole scaffold can lead to compounds with unique conformational properties. nih.gov Organocatalytic enantioselective cyclization reactions have been developed to synthesize spiro isoindolinone-oxepine-fused indoles, which feature a spiro-quaternary stereocenter. rsc.org The synthesis of such complex structures often requires innovative synthetic strategies to control stereochemistry. nih.gov

Fused Ring Systems: Fused ring systems, where two or more rings share two or more atoms, can also be incorporated into the indole-benzonitrile structure. This approach can lead to the creation of more planar and rigid molecules. The synthesis of fused heterocyclic ring systems based on structures like benzosuberone has been explored, highlighting the diverse synthetic routes available for creating complex polycyclic architectures. researchgate.net The cycloaddition of various dipoles to indole derivatives can also lead to the formation of novel spiro-fused tricyclic systems. rsc.org

Bioisosteric Replacements for Modulated Interaction Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. enamine.net In the context of the indole-benzonitrile scaffold, bioisosteric replacements can be applied to both the indole and benzonitrile moieties.

Replacing the indole ring with other heterocyclic systems, such as indazole or benzothiazole, can modulate the compound's interaction profile with its target. researchgate.netmdpi.com For example, the replacement of the indole nitrogen with other heteroatoms like oxygen, sulfur, or selenium in related benzotriazole (B28993) derivatives has been studied to understand the effect on chalcogen bond formation, which can influence protein-ligand interactions. nih.gov This approach can lead to the discovery of novel scaffolds with improved drug-like properties. nih.gov

Similarly, the nitrile group on the benzonitrile ring can be replaced with other functional groups that can act as hydrogen bond acceptors or have similar electronic properties. The goal of such replacements is to fine-tune the binding affinity and selectivity of the molecule.

Prodrug Concepts within a Research Context

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The prodrug approach is often employed to overcome challenges such as poor solubility, low bioavailability, or lack of site-specific delivery. rsc.org

In the context of indole-containing compounds, prodrug strategies have been explored to improve their therapeutic potential. For instance, GSH-responsive prodrugs derived from indole-chalcone and camptothecin (B557342) have been synthesized to overcome multidrug resistance in cancer therapy. mdpi.com The design of a successful prodrug requires careful consideration of the chemical linkage between the drug and the promoiety to ensure that the active drug is released at the desired site of action.

However, the development of prodrugs for indole derivatives can present challenges. For example, attempts to create acyloxymethyl prodrugs of sumatriptan, an indole-containing drug, resulted in preferential reaction at the indole nitrogen. The resulting derivatives did not effectively release the parent drug under physiological conditions, highlighting the importance of understanding the reactivity of the indole scaffold when designing prodrugs. nih.gov

Emerging Research Applications and Potential Functional Materials

Chemical Biology Probes and Tools for Mechanistic Investigations

The indole (B1671886) scaffold is a well-known fluorophore, and its derivatives are widely used to create fluorescent probes for detecting biologically relevant species and investigating cellular processes. nih.govresearchgate.net The design of these probes often relies on modulating the indole's fluorescence through a reaction with a specific analyte. nih.gov An indole-based "turn-on" near-infrared fluorescent probe, for instance, was developed to detect hydrogen peroxide (H₂O₂) with high sensitivity and selectivity. nih.gov Another set of probes used an indole core to detect S-nitrosylation in mitochondria. researchgate.net

Given its structure, 4-(1H-indol-2-yl)benzonitrile represents a core scaffold that could be functionalized to create novel chemical probes. The indole ring can serve as the fluorescent reporter, while the benzonitrile (B105546) moiety can influence the electronic properties or act as a site for modification. The inherent ICT character could be exploited to design ratiometric or "turn-on" probes where interaction with an analyte alters the charge transfer process, leading to a detectable change in the fluorescence emission spectrum. The development of such tools is a key part of chemical biology, enabling the visualization and study of complex biological systems in real-time. scispace.comchemrxiv.org

Catalysis Research (e.g., as ligands in organometallic catalysis or as organocatalysts)

The indole and benzonitrile motifs are both important in the field of catalysis. The nitrogen atom in the indole ring can coordinate to metal centers, suggesting that this compound could serve as a ligand in organometallic catalysis. The benzonitrile group itself is a valuable functional group, and catalytic methods for its synthesis are an active area of research. nih.govresearchgate.net

Recent studies have shown the use of N-heterocyclic carbenes as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.gov While this research focuses on the synthesis of benzonitriles rather than their use as catalysts, it highlights the reactivity and importance of the benzonitrile unit. Furthermore, indole-benzonitrile structures have appeared as products in novel catalytic reactions, such as the synthesis of 3-(phosphoryl)methylindoles, demonstrating the stability and accessibility of this framework. acs.org Although direct application of this compound as a catalyst or ligand is not prominently featured in the reviewed literature, its structural components suggest potential for future exploration in designing new catalytic systems.

Environmental Chemistry Research (e.g., theoretical studies on photodegradation of related structures)

Understanding the environmental fate of organic compounds is crucial, and theoretical chemistry provides powerful tools to predict their photodegradation pathways. While specific experimental photodegradation studies on this compound are scarce, theoretical investigations into related indole derivatives offer significant insight. nih.govresearchgate.netnih.gov

Computational methods such as multi-reference perturbation theory (CASPT2) and Density Functional Theory (DFT) are used to study the photophysical properties of indole derivatives. nih.govnih.gov These studies calculate the energies of electronic ground and excited states to understand the processes that occur after a molecule absorbs light. nih.gov Research on indolylmaleimides, for example, has explored the intramolecular charge transfer mechanism and potential deprotonation events in the excited state, which are key steps that can initiate degradation. nih.gov Such theoretical studies can predict how the molecule's structure might change upon exposure to UV radiation, identifying potential bond-breaking points and reaction pathways. This knowledge is vital for assessing the persistence and potential environmental impact of novel chemical compounds.

Sensing Applications (Theoretical)

The unique structural and electronic properties of this compound, which combines an electron-donating indole moiety with an electron-withdrawing benzonitrile group, suggest its potential as a platform for the theoretical design of chemosensors. While extensive experimental studies on the sensing applications of this specific molecule are not widely reported, theoretical and computational investigations into its constituent functional groups and related structures provide a strong basis for predicting its capabilities in ion recognition.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the interaction energies, geometries, and electronic perturbations upon complexation with various analytes. nih.govscispace.com These computational approaches allow for the elucidation of sensing mechanisms at the molecular level, guiding the rational design of novel sensors.

The primary theoretical sensing applications for this compound are centered around its potential to interact with both anions and cations. The indole N-H group can act as a hydrogen bond donor, a crucial feature for anion recognition. nih.govacs.org Simultaneously, the π-rich aromatic system of the indole and benzene (B151609) rings, along with the nitrogen atom of the nitrile group, can potentially coordinate with cations. nih.govresearchgate.net

Anion Sensing

The most promising theoretical application for this compound is in the realm of anion sensing. The N-H proton of the indole ring is a key hydrogen bond donor site. The acidity, and therefore the hydrogen-bonding strength, of this proton can be modulated by substituents on the indole ring. The presence of the electron-withdrawing benzonitrile group at the 2-position is expected to increase the acidity of the N-H proton, thereby enhancing its ability to bind with anions.

Theoretical calculations on simpler indole derivatives have shown that the indole N-H group can form stable hydrogen bonds with various anions, such as halides (F⁻, Cl⁻, Br⁻) and oxoanions. nih.govacs.org The interaction with fluoride (B91410) ions is often particularly strong due to the high electronegativity and small size of the fluoride anion. acs.org DFT studies on similar hydrazone-based indole sensors have demonstrated that the deprotonation of the N-H group by fluoride can lead to significant colorimetric and spectroscopic changes, forming the basis for a "naked-eye" sensor. acs.org

Computational models can predict the binding energies and the changes in the spectroscopic properties (UV-Vis absorption and fluorescence emission) of this compound upon anion binding. For instance, the interaction with an anion would likely cause a shift in the absorption and emission maxima due to the change in the electronic distribution of the molecule. This predicted solvatochromic or photochromic effect is a key indicator of sensing capability.